Magnesium protoporphyrin monomethyl ester
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Overview
Description
Magnesium protoporphyrin monomethyl ester is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the formation of the chlorophyll isocyclic ring, which is essential for photosynthesis in plants. It is synthesized by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase, which catalyzes the conversion of magnesium-protoporphyrin IX 13-monomethyl ester to divinylprotochlorophyllide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium-protoporphyrin IX 13-monomethyl ester involves the enzymatic conversion of magnesium-protoporphyrin IX. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes this reaction in the presence of NADPH and oxygen. The reaction conditions typically include a pH of around 8.0 and a temperature of 25-30°C .
Industrial Production Methods: Industrial production of magnesium-protoporphyrin IX 13-monomethyl ester is not widely reported, as it is primarily studied in the context of chlorophyll biosynthesis in plants. the enzymatic synthesis method described above can be scaled up for laboratory production .
Chemical Reactions Analysis
Types of Reactions: Magnesium protoporphyrin monomethyl ester primarily undergoes oxidation reactions. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes the oxidation of this compound to form divinylprotochlorophyllide .
Common Reagents and Conditions:
Reagents: NADPH, oxygen, and reduced ferredoxin.
Conditions: pH 8.0, temperature 25-30°C, presence of the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase
Major Products: The major product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester is divinylprotochlorophyllide .
Scientific Research Applications
Magnesium protoporphyrin monomethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the biosynthesis of chlorophyll and related pigments
Biology: It plays a crucial role in understanding the photosynthetic process in plants and algae
Medicine: Research on this compound can provide insights into the development of photosensitizers for photodynamic therapy
Industry: It is used in the study of plant growth and development, particularly in the context of improving crop yields and stress resistance
Mechanism of Action
The mechanism of action of magnesium-protoporphyrin IX 13-monomethyl ester involves its conversion to divinylprotochlorophyllide by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase. This enzyme requires Fe(II) for activity and uses electrons from reduced ferredoxin to catalyze the oxidation reaction . The molecular targets and pathways involved include the chlorophyll biosynthesis pathway and the photosynthetic electron transport chain .
Comparison with Similar Compounds
Magnesium protoporphyrin monomethyl ester is unique in its role as an intermediate in chlorophyll biosynthesis. Similar compounds include:
Magnesium-protoporphyrin IX: The precursor to magnesium-protoporphyrin IX 13-monomethyl ester
Divinylprotochlorophyllide: The product formed from the oxidation of magnesium-protoporphyrin IX 13-monomethyl ester
Protochlorophyllide: Another intermediate in the chlorophyll biosynthesis pathway
These compounds are all part of the chlorophyll biosynthesis pathway, but magnesium-protoporphyrin IX 13-monomethyl ester is unique in its specific role in the formation of the chlorophyll isocyclic ring .
Properties
Molecular Formula |
C35H36MgN4O4+2 |
---|---|
Molecular Weight |
601 g/mol |
IUPAC Name |
magnesium;3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C35H35N4O4.Mg/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26;/h8-9,14-17H,1-2,10-13H2,3-7H3,(H2-,36,37,38,39,40,41);/q-1;+2/p+1/b26-14?,27-14-,28-15-,29-16-,30-15?,31-16?,32-17?,33-17-; |
InChI Key |
JHTBRMHXRULRGV-LKLHDJBNSA-O |
Isomeric SMILES |
CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
Canonical SMILES |
CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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